Ethyl 4-(3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)butanoate hydrobromide
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Overview
Description
Ethyl 4-(3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)butanoate hydrobromide is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)butanoate hydrobromide typically involves multi-step reactions. The process begins with the formation of the imidazole and thiazole rings, followed by their fusion and subsequent functionalization . Common reagents include glyoxal, ammonia, and various alkylating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)butanoate hydrobromide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 4-(3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)butanoate hydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)butanoate hydrobromide involves its interaction with specific molecular targets and pathways. The imidazole and thiazole rings are known to interact with various enzymes and receptors, leading to a range of biological effects . These interactions can modulate cellular processes such as inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Thiabendazole: An antihelmintic drug containing a thiazole ring.
Uniqueness
Ethyl 4-(3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)butanoate hydrobromide is unique due to its combined imidazole and thiazole rings, which confer a broad range of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H21BrN4O3S |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
ethyl 4-[3-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate;hydrobromide |
InChI |
InChI=1S/C15H20N4O3S.BrH/c1-3-22-11(20)6-4-5-10-13(12-9(2)17-14(21)18-12)19-8-7-16-15(19)23-10;/h3-8H2,1-2H3,(H2,17,18,21);1H |
InChI Key |
JUZOKIQUIVGUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=C(N2CCN=C2S1)C3=C(NC(=O)N3)C.Br |
Origin of Product |
United States |
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